molecular formula C15H16O3 B3059345 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- CAS No. 98386-83-5

2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-

Cat. No.: B3059345
CAS No.: 98386-83-5
M. Wt: 244.28 g/mol
InChI Key: HLOFWGGVFLUZMZ-UHFFFAOYSA-N
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Mechanism of Action

While the exact mechanism of action is not mentioned in the search results, it is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . This suggests that it may interact with these enzymes in some way.

Biochemical Analysis

Biochemical Properties

2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- plays a crucial role in biochemical reactions, particularly those involving aldehyde dehydrogenase enzymes. This compound is used as a diagnostic reagent in tumor studies, where it interacts with aldehyde dehydrogenase enzymes to form fluorescent substrates. These interactions are essential for inhibition studies related to hypertension and vascular inflammation . The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex.

Cellular Effects

The effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation. The compound’s impact on cell signaling pathways includes the activation of pathways related to cell survival and proliferation, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- exerts its effects through specific binding interactions with biomolecules. The compound binds to aldehyde dehydrogenase enzymes, inhibiting their activity and leading to the accumulation of aldehydes within the cell. This inhibition results in changes in gene expression, particularly those genes involved in detoxification and stress response pathways. Additionally, the compound can activate or inhibit other enzymes, depending on the cellular context, further influencing cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .

Dosage Effects in Animal Models

The effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is involved in several metabolic pathways, particularly those related to aldehyde metabolism. The compound interacts with enzymes such as aldehyde dehydrogenase, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The compound’s localization can affect its function, as it may interact with different biomolecules depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is unique due to its specific structure and its applications in research involving aldehyde dehydrogenase enzymes. Its ability to form fluorescent substrates and its use in diagnostic reagents make it valuable in scientific research .

Properties

IUPAC Name

4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9,15,17H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOFWGGVFLUZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431216
Record name 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98386-83-5
Record name 4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98386-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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